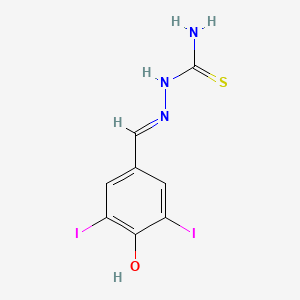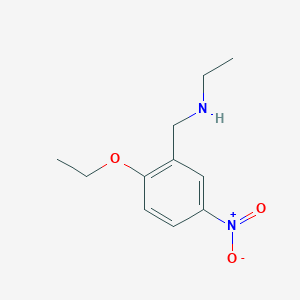
4-hydroxy-4-methyl-N,N'-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane core, followed by the introduction of the hydroxy, methyl, and phenyl groups through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide shares structural similarities with other cyclohexane derivatives and aromatic amides.
- Compounds such as 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide and its analogs are often compared for their chemical reactivity and biological activity.
Uniqueness
The uniqueness of 4-hydroxy-4-methyl-N,N’-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C29H30N2O4 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxo-2-phenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H30N2O4/c1-18-11-7-9-15-21(18)30-27(33)25-23(32)17-29(3,35)26(24(25)20-13-5-4-6-14-20)28(34)31-22-16-10-8-12-19(22)2/h4-16,24-26,35H,17H2,1-3H3,(H,30,33)(H,31,34) |
Clave InChI |
YNVDLRAHUSDKND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885382.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)
![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10885394.png)



![2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate](/img/structure/B10885428.png)
![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)

![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)


